molecular formula C18H25ClN2O B4984374 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine

1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine

Cat. No. B4984374
M. Wt: 320.9 g/mol
InChI Key: KPGDQGKCBIYHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique properties. CPP is a potent inhibitor of protein synthesis in cells, making it an important tool for studying the mechanisms of translation and protein synthesis.

Scientific Research Applications

1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been used extensively in scientific research to study the mechanisms of translation and protein synthesis. It has been shown to inhibit protein synthesis in cells by preventing the formation of peptide bonds between amino acids. This inhibition is reversible, making 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine an important tool for studying the kinetics of protein synthesis. 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been used to study the effects of various drugs and toxins on protein synthesis and to investigate the role of translation in various cellular processes.

Mechanism of Action

1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine inhibits protein synthesis by binding to the A site of the ribosome, preventing the binding of aminoacyl-tRNA to the ribosome. This prevents the formation of peptide bonds between amino acids, effectively halting protein synthesis. The inhibition is reversible, and the binding of 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine to the ribosome is competitive with other ligands.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been shown to have antiviral activity, inhibiting the replication of certain viruses in vitro. In addition, 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been shown to have analgesic effects in animal models, making it a potential pain management drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its potency as an inhibitor of protein synthesis. This allows researchers to study the kinetics of translation in a controlled manner. 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine is also reversible, allowing for the study of the recovery of protein synthesis after inhibition. However, one limitation of using 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine is its toxicity. High concentrations of 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine can be toxic to cells, making it difficult to use in long-term experiments.

Future Directions

There are many potential future directions for research involving 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine. One area of interest is the development of 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine analogs with improved pharmacological properties. Another area of interest is the investigation of the role of translation in various diseases, such as cancer and viral infections. Finally, the use of 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine in combination with other drugs or therapies may have synergistic effects, leading to improved treatment options for various diseases.

Synthesis Methods

1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperidine with piperidine-1-carboxylic acid, followed by carbonylation with phosgene. Another method involves the reaction of 1-(3-chlorobenzyl)piperidine with piperidine-1-carboxylic acid, followed by acylation with isobutyl chloroformate. Both methods have been used successfully to produce high yields of 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine.

properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-17-6-4-5-15(13-17)14-20-11-7-16(8-12-20)18(22)21-9-2-1-3-10-21/h4-6,13,16H,1-3,7-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGDQGKCBIYHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chlorobenzyl)piperidin-4-yl](piperidin-1-yl)methanone

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